molecular formula C13H23NO2 B12473919 2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide

2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B12473919
M. Wt: 225.33 g/mol
InChI Key: QFQXFFWYUUVKIN-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide is an organic compound with the molecular formula C13H24N2O2 It is known for its unique structure, which includes a cyclohexyl group, an oxolan-2-ylmethyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of cyclohexylamine with oxolan-2-ylmethyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolan-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(oxolan-2-ylmethyl)amino]acetamide
  • 2-cyclohexyl-N-[[(2R)-oxolan-2-yl]methyl]ethanesulfonamide

Uniqueness

2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

2-cyclohexyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H23NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h11-12H,1-10H2,(H,14,15)

InChI Key

QFQXFFWYUUVKIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2CCCO2

Origin of Product

United States

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